

Clethodim Sulfoxide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Clethodim Sulfoxide

Cat. No.: B123023

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Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of **Clethodim Sulfoxide**, a primary metabolite of the herbicide Clethodim. This document details its chemical identity, physicochemical properties, metabolic pathway, and analytical methodologies.

Chemical Identity and Properties

Clethodim Sulfoxide is the primary metabolite of Clethodim, a selective post-emergence cyclohexanedione herbicide. The sulfoxidation of the ethylthio group in the parent compound leads to the formation of **Clethodim Sulfoxide**.

CAS Number: 111031-14-2[1][2]

Molecular Formula: C₁₇H₂₆ClNO₄S[1]

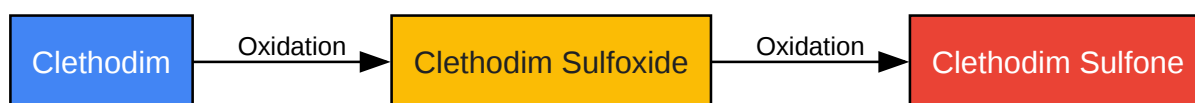
Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of **Clethodim Sulfoxide** and its parent compound, Clethodim, is presented in the table below. It is important to note that while extensive data is available for Clethodim, specific experimental data for **Clethodim Sulfoxide** is less common in publicly available literature.

Property	Value	Source
Clethodim Sulfoxide		
Molecular Weight	375.91 g/mol	[1]
Purity	Min. 95%	[3]
Appearance	White Powder	[3]
Storage Temperature	-18°C	[4]
Clethodim (Parent Compound)		
Appearance	Clear, viscous, amber liquid	[5]
Oral LD50 (rat)	1,360 - 1,630 mg/kg	[5]
Dermal LD50 (rabbit)	>5,000 mg/kg	[5]
Soil Half-life	Approximately 3 days	[5][6]
Water Solubility	pH dependent	[5]
Vapor Pressure	<1 x 10 ⁻² mPa (20°C)	[5]

Metabolic Pathway of Clethodim

In biological systems, such as plants and animals, and in the environment, Clethodim undergoes a two-step oxidation process. The initial and dominant metabolic step is the oxidation of the sulfur atom to form **Clethodim Sulfoxide**. This is followed by a further oxidation to form Clethodim Sulfone. This metabolic conversion is a critical aspect of assessing the environmental fate and residual toxicity of the parent herbicide.[7][8]



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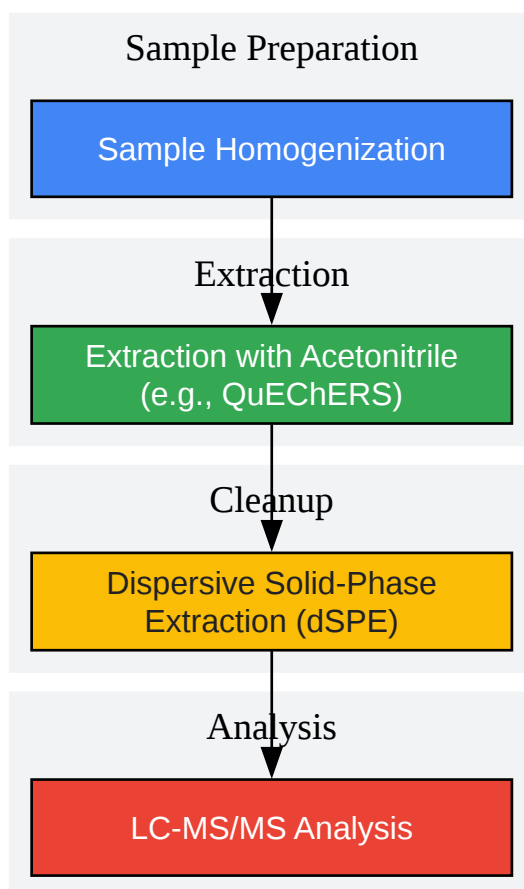
Metabolic pathway of Clethodim to its primary metabolites.

Experimental Protocols: Analysis of Clethodim and its Metabolites

The detection and quantification of Clethodim and its metabolites, including **Clethodim Sulfoxide**, are crucial for environmental monitoring and food safety. The most common analytical approach is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow for Residue Analysis

A generalized workflow for the analysis of Clethodim and its metabolites in a solid matrix (e.g., soil, crops) is depicted below. This process involves sample preparation, extraction of the analytes, cleanup of the extract, and subsequent analysis by LC-MS/MS.



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General workflow for the analysis of Clethodim residues.

Detailed Analytical Method

The following protocol is a representative method for the simultaneous determination of Clethodim, **Clethodim Sulfoxide**, and Clethodim Sulfone in food matrices, based on published methodologies.^{[2][9]}

1. Sample Preparation and Extraction:

- Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.
- Vortex for 1 minute to ensure thorough mixing.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 2 minutes.

3. LC-MS/MS Analysis:

- Filter the supernatant through a 0.22 µm filter into an autosampler vial.
- Inject the sample into the LC-MS/MS system.
- Chromatographic Conditions (Typical):

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometry Conditions (Typical):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to each analyte.

4. Common Moiety Analysis Approach: An alternative analytical strategy involves the oxidation of both Clethodim and **Clethodim Sulfoxide** to Clethodim Sulfone.^{[10][11]} This approach simplifies the analysis by quantifying a single common moiety.

- Following the extraction step, the sample extract is treated with an oxidizing agent, such as m-chloroperoxybenzoic acid (mCPBA).^{[10][11]}
- This converts all residues of Clethodim and **Clethodim Sulfoxide** into Clethodim Sulfone.
- The resulting solution is then analyzed by LC, and the total amount of Clethodim and its primary metabolites is determined as a single peak of Clethodim Sulfone.^[10]

This technical guide provides a foundational understanding of **Clethodim Sulfoxide** for research and drug development professionals. The provided information on its chemical properties, metabolic fate, and analytical methodologies can serve as a valuable resource for further investigation and application.

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